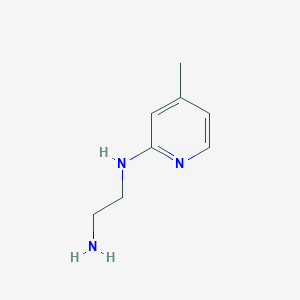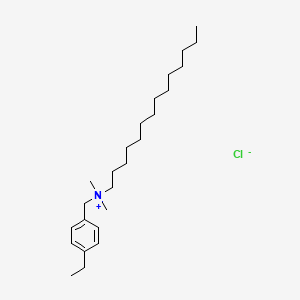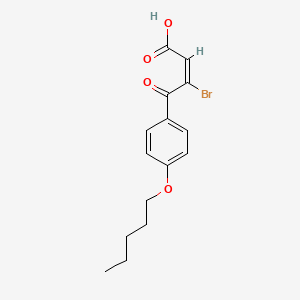![molecular formula C15H12ClNO B1625283 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole CAS No. 88489-87-6](/img/structure/B1625283.png)
2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole
Overview
Description
2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole is a compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Cymoxanil and is used as a fungicide in agriculture. However,
Mechanism Of Action
The mechanism of action of 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole involves the binding of the compound to metal ions. The compound has a high affinity for copper and zinc ions and forms stable complexes with them. The binding of the compound to metal ions results in a fluorescence signal, which can be detected using fluorescence microscopy or spectroscopy.
Biochemical And Physiological Effects
2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole has no known biochemical or physiological effects on living organisms. However, its ability to detect metal ions in biological samples has potential applications in the diagnosis and treatment of diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole in lab experiments include its high sensitivity and selectivity for metal ions, its ease of use, and its compatibility with fluorescence microscopy and spectroscopy techniques. The limitations of using this compound include its potential toxicity to living cells and its limited stability in aqueous solutions.
Future Directions
For the use of 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole in scientific research include the development of new fluorescent probes for the detection of other metal ions, the optimization of the synthesis method for improved yield and purity, and the investigation of its potential applications in the diagnosis and treatment of diseases.
In conclusion, 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole has potential applications in scientific research as a fluorescent probe for the detection of metal ions. Its high sensitivity and selectivity for metal ions make it a valuable tool for the study of metal ion homeostasis in living cells. Further research is needed to optimize its synthesis method, improve its stability in aqueous solutions, and investigate its potential applications in the diagnosis and treatment of diseases.
Scientific Research Applications
2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole has potential applications in scientific research as a fluorescent probe for the detection of metal ions. This compound has been used to detect copper ions in living cells and has shown promising results. It has also been used as a fluorescent probe for the detection of zinc ions in biological samples.
properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]-5-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c1-10-2-7-14-13(8-10)17-15(18-14)12-5-3-11(9-16)4-6-12/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISFVZAWWLPIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465870 | |
| Record name | 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole | |
CAS RN |
88489-87-6 | |
| Record name | 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B1625200.png)
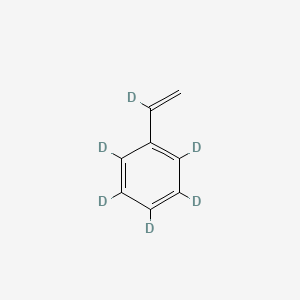
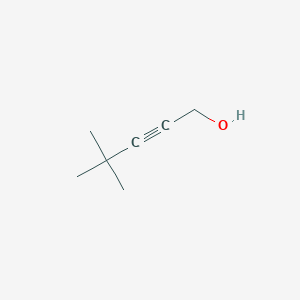
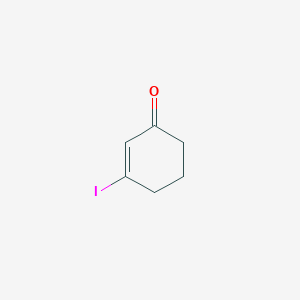

![6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-2-carbaldehyde](/img/structure/B1625205.png)

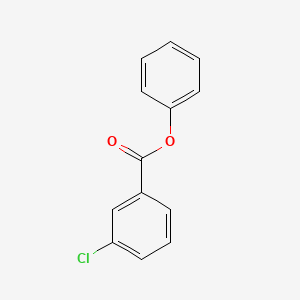
![Ethyl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate](/img/structure/B1625214.png)
